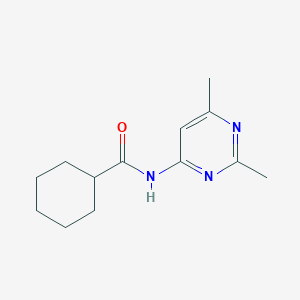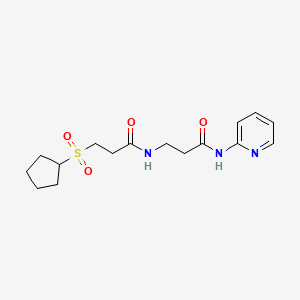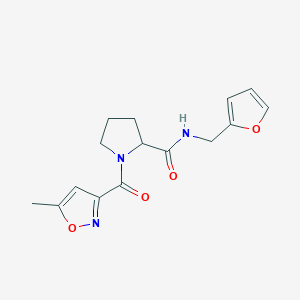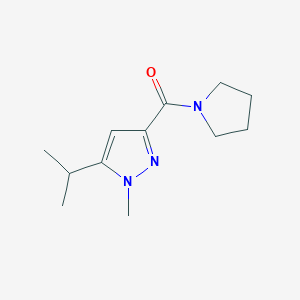![molecular formula C13H25NO3 B7560884 1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)
1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one, also known as MMB-2201, is a synthetic cannabinoid that has been widely used as a research chemical. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of cannabis. In recent years, MMB-2201 has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to mimic the effects of natural cannabinoids.
Wirkmechanismus
1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are located throughout the body and are responsible for regulating various physiological processes such as pain perception, inflammation, and mood. By binding to these receptors, this compound can modulate the activity of the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, decreased GABA release, and increased cAMP levels. These effects are thought to be responsible for the drug's psychoactive and therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, the drug's synthetic nature and lack of long-term safety data make it difficult to extrapolate its effects to humans, and caution should be exercised when interpreting its results.
Zukünftige Richtungen
Further research on 1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one is needed to fully understand its therapeutic potential and safety profile. Some future directions for research include investigating the drug's effects on different physiological systems, elucidating its mechanism of action, and exploring its potential as a treatment for various medical conditions. Additionally, more studies are needed to assess the long-term safety of this compound and its potential for abuse.
Synthesemethoden
The synthesis of 1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one involves the reaction of 1-(5-fluoropentyl)-3-(2-methoxyphenyl)indole with 3-(2-methoxyethyl)-1-piperidinyl)-1-butanol in the presence of a Lewis acid catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various medical conditions such as chronic pain, anxiety disorders, and inflammation-related diseases.
Eigenschaften
IUPAC Name |
1-[3-(2-methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(2)9-13(15)14-6-4-5-12(10-14)17-8-7-16-3/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHHCJYRZHDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC(C1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7560813.png)

![1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol](/img/structure/B7560817.png)


![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)
![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)
![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)

